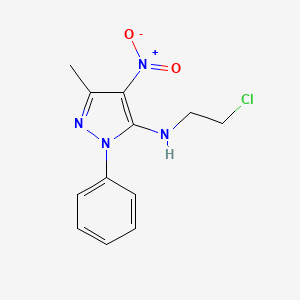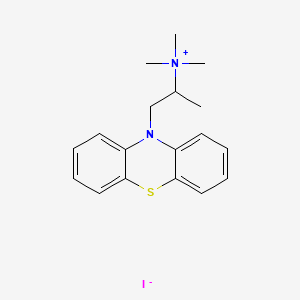
Promethazine methiodide
Descripción general
Descripción
Promethazine, sold under the brand name Phenergan among others, is a first-generation antihistamine, antipsychotic, sedative, and antiemetic used to treat allergies, insomnia, and nausea .
Synthesis Analysis
Promethazine has been synthesized in various studies. For instance, a novel [11C]Promethazine PET Probe was designed and synthesized for imaging Abeta using autoradiography . Another study reported the synthetic method of high-purity promethazine hydrochloride .Molecular Structure Analysis
Promethazine was analyzed on a linear ion trap equipped with a MALDI source, using 2,5-dihydroxybenzoic acid (DHB) as the matrix. Promethazine forms a protonated ion at m/z 285.1, which was subjected to collisionally activated dissociation . Furthermore, promethazine belongs to a large family of phenothiazines, thus offering a repertoire of candidates with diverse chemical structures .Chemical Reactions Analysis
Promethazine’s chemical reactions have been studied in various contexts. For instance, the determination of promethazine was based on the oxidation of phenothiazine by cerium (IV) in acidic media, which leads to the formation of a color product that is detected by either VIS spectrometry or spectrofluorimetry .Physical and Chemical Properties Analysis
Promethazine belongs to a large family of phenothiazines, thus offering a repertoire of candidates with diverse chemical structures, facilitating future modifications to improve either binding specificities, pharmacokinetics, or safety profiles .Aplicaciones Científicas De Investigación
1. Imaging and Diagnostics
Promethazine, a derivative of which is promethazine methiodide, has been explored for its potential in imaging studies. For instance, Whitmore et al. (2021) developed a novel [11C]promethazine PET radioligand for imaging amyloid beta (Abeta) in Alzheimer's disease, showcasing its potential in neuroimaging and diagnostics (Whitmore et al., 2021).
2. Neuroprotective Agent
Promethazine has demonstrated neuroprotective properties. Cleren et al. (2005) found that promethazine protects dopaminergic neurons against toxicity in a Parkinson's disease model, indicating its potential in neuroprotection (Cleren et al., 2005).
3. Interaction with Glutamate Receptors
Adolph et al. (2012) investigated promethazine's interaction with excitatory ionotropic glutamate receptors. They discovered that it selectively inhibits NMDA receptors, which could contribute to its effects such as sedation and analgesia (Adolph et al., 2012).
4. Antihistamine Drug Effects
Promethazine's antihistaminic properties have been widely studied. For example, its potent antihistaminic effects are used in the treatment of allergic conditions and its sedative effects have also been noted (Abbasi, 2017).
5. Potential in Cancer Treatment
A study by Medeiros et al. (2020) highlighted promethazine's potential in leukemia treatment. They found that promethazine exhibited cytotoxicity against leukemia cells and suggested its repurposing for cancer therapy (Medeiros et al., 2020).
Mecanismo De Acción
Safety and Hazards
Promethazine is contraindicated for patients in comatose states and those who have demonstrated an idiosyncratic reaction or hypersensitivity to promethazine or other phenothiazines . It may cause drowsiness, which may affect a person’s ability to drive or operate machinery. Other hazardous tasks or tasks that require mental alertness may also be affected .
Direcciones Futuras
Propiedades
IUPAC Name |
trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N2S.HI/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFHATNPZLRYJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26212-80-6 | |
| Record name | 10H-Phenothiazine-10-ethanaminium, N,N,N,α-tetramethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26212-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promethazine methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026212806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiozinamin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



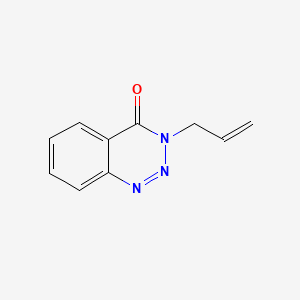
![5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1654635.png)
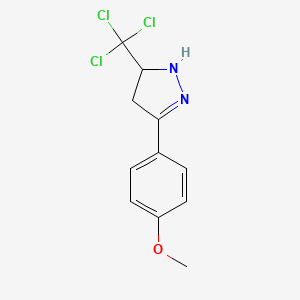
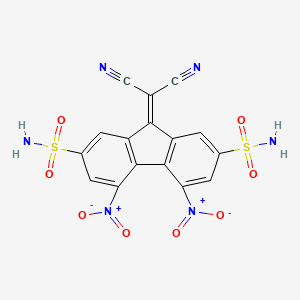
![3,4,6-trimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B1654639.png)
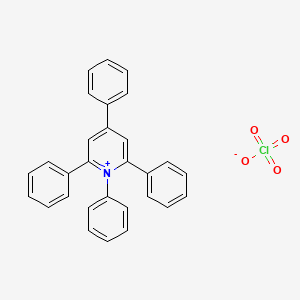
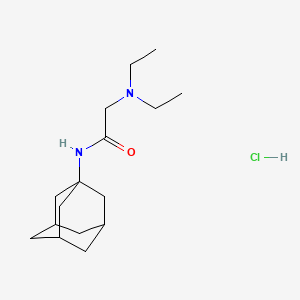

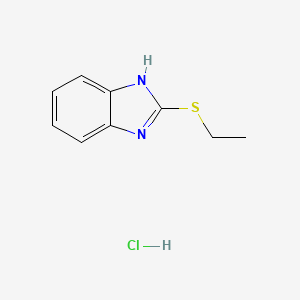
![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B1654647.png)

![Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate](/img/structure/B1654649.png)
